5-(Difluoromethyl)isoindoline 5-(Difluoromethyl)isoindoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17375024
InChI: InChI=1S/C9H9F2N/c10-9(11)6-1-2-7-4-12-5-8(7)3-6/h1-3,9,12H,4-5H2
SMILES:
Molecular Formula: C9H9F2N
Molecular Weight: 169.17 g/mol

5-(Difluoromethyl)isoindoline

CAS No.:

Cat. No.: VC17375024

Molecular Formula: C9H9F2N

Molecular Weight: 169.17 g/mol

* For research use only. Not for human or veterinary use.

5-(Difluoromethyl)isoindoline -

Specification

Molecular Formula C9H9F2N
Molecular Weight 169.17 g/mol
IUPAC Name 5-(difluoromethyl)-2,3-dihydro-1H-isoindole
Standard InChI InChI=1S/C9H9F2N/c10-9(11)6-1-2-7-4-12-5-8(7)3-6/h1-3,9,12H,4-5H2
Standard InChI Key ATEDVYHPRRWWSJ-UHFFFAOYSA-N
Canonical SMILES C1C2=C(CN1)C=C(C=C2)C(F)F

Introduction

Molecular Structure and Chemical Identity

Core Structure and Substituent Effects

5-(Difluoromethyl)isoindoline consists of a bicyclic isoindoline system (C₈H₉N) with a difluoromethyl (-CF₂H) group at the 5-position. The isoindoline scaffold comprises a benzene ring fused to a five-membered saturated ring containing one nitrogen atom. The difluoromethyl group introduces electronegativity and lipophilicity, influencing reactivity and biological activity .

Key Structural Features:

  • Molecular Formula: C₉H₉F₂N

  • Molecular Weight: 169.17 g/mol (calculated)

  • Bond Angles: The saturated ring adopts a puckered conformation, with bond angles near 109.5° for sp³-hybridized nitrogen .

  • Electron Distribution: The -CF₂H group withdraws electron density via inductive effects, polarizing adjacent C-H bonds and enhancing stability against oxidative degradation .

Synthetic Methodologies

Direct C-H Difluoromethylation

Physicochemical Properties

Experimental and Predicted Data

While experimental data for 5-(difluoromethyl)isoindoline are scarce, properties can be inferred from analogs:

PropertyValue (Predicted/Analog-Based)Source Compound
Density1.2–1.4 g/cm³5-(Trifluoromethyl)isoindoline
Boiling Point180–200°CDifluoromethyl pyrroles
LogP (Partition Coefficient)1.5–2.0CF₂H-containing heterocycles
SolubilityLow in water; soluble in DCM, THFAnalogous fluorinated compounds

Spectroscopic Characteristics

  • ¹H NMR: Expected signals at δ 3.5–4.0 ppm (saturated ring CH₂), δ 6.5–7.5 ppm (aromatic protons), and δ 5.5–6.0 ppm (CF₂H coupling) .

  • ¹⁹F NMR: A triplet near δ -120 ppm (J = 55–60 Hz) for the -CF₂H group.

Applications in Pharmaceutical Chemistry

Case Study: Anticandidate Drug Analogs

A 2024 study on difluoromethylated pyrroles demonstrated 3–5× enhanced potency against Candida albicans compared to non-fluorinated analogs. Similar optimization could apply to 5-(difluoromethyl)isoindoline.

Challenges and Future Directions

Synthetic Limitations

  • Scalability: Multi-step routes and sensitive fluorination reagents increase production costs .

  • Purification: Separation of regioisomers requires advanced chromatography .

Research Opportunities

  • Catalyst Development: Designing ligands to improve regioselectivity in C-H difluoromethylation .

  • Biological Screening: Systematic evaluation of pharmacokinetic and toxicological profiles.

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